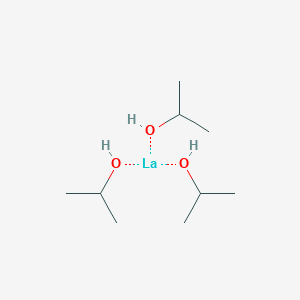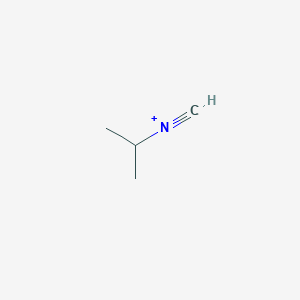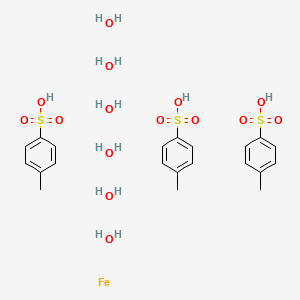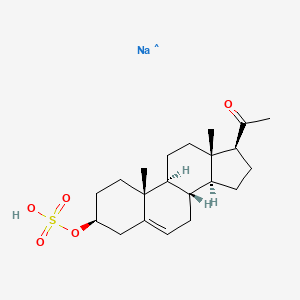
Pregnenolone monosulfate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Pregnenolone monosulfate sodium salt can be synthesized through the sulfation of pregnenolone. The process involves the reaction of pregnenolone with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by neutralization with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
化学反应分析
Types of Reactions
Pregnenolone monosulfate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pregnenolone sulfate.
Reduction: Reduction reactions can convert it back to pregnenolone.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Pregnenolone sulfate.
Reduction: Pregnenolone.
Substitution: Various pregnenolone derivatives depending on the substituent introduced.
科学研究应用
Pregnenolone monosulfate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in modulating ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals
作用机制
Pregnenolone monosulfate sodium salt exerts its effects by acting as a signaling-specific inhibitor of the cannabinoid CB1 receptor. It inhibits the effects of tetrahydrocannabinol (THC) mediated by CB1 receptors, thereby protecting the brain from cannabis intoxication . Additionally, it modulates ion channels such as TRPM3, influencing calcium-permeable ion channels and enhancing synaptic plasticity .
相似化合物的比较
Similar Compounds
Pregnenolone sulfate: Another neurosteroid with similar ion channel modulation properties.
Dehydroepiandrosterone sulfate (DHEA-S): A related steroid that also acts on ion channels and has neuroprotective effects.
Uniqueness
Pregnenolone monosulfate sodium salt is unique due to its specific inhibition of the cannabinoid CB1 receptor and its protective effects against cannabis intoxication. This sets it apart from other neurosteroids that may not have the same specificity or protective properties .
属性
分子式 |
C21H32NaO5S |
|---|---|
分子量 |
419.5 g/mol |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/t15-,16-,17+,18-,19-,20-,21+;/m0./s1 |
InChI 键 |
DUBUGTJRMPFLOO-UTNKIXDHSA-N |
手性 SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C.[Na] |
规范 SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
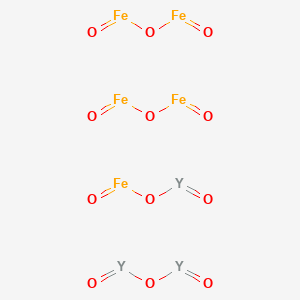
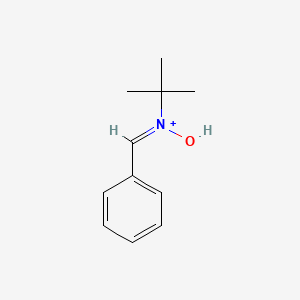

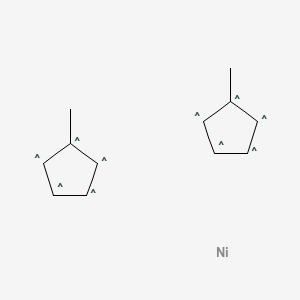
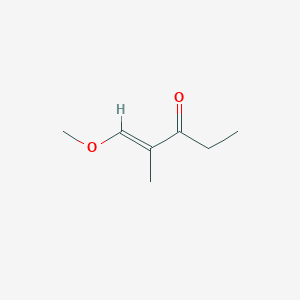
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
